1-methyl-4-oxo-N-(4-phenoxyphenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
1-methyl-4-oxo-N-(4-phenoxyphenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound. It belongs to the class of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 1-methyl-4-oxo-N-(4-phenoxyphenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves multiple steps. One common method includes the condensation of o-aminopyrimidine aldehydes and ketones with appropriate reagents to form the fused pyrimidine ring . The reaction conditions typically involve the use of catalysts and specific solvents to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent yield and purity .
Chemical Reactions Analysis
1-methyl-4-oxo-N-(4-phenoxyphenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its potential as an antitubercular agent, showing promising activity against Mycobacterium tuberculosis . Additionally, its unique structure makes it a valuable scaffold for the development of new therapeutic agents targeting various diseases .
Mechanism of Action
The mechanism of action of 1-methyl-4-oxo-N-(4-phenoxyphenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit key enzymes or proteins involved in the disease process, thereby exerting its therapeutic effects . Further research is needed to fully elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar compounds include other pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives, such as N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine . These compounds share structural similarities but may differ in their biological activities and therapeutic potential. The uniqueness of 1-methyl-4-oxo-N-(4-phenoxyphenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide lies in its specific substituents and the resulting biological properties .
Properties
Molecular Formula |
C24H18N4O3 |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
6-methyl-2-oxo-N-(4-phenoxyphenyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H18N4O3/c1-27-20(15-19-22(27)26-21-9-5-6-14-28(21)24(19)30)23(29)25-16-10-12-18(13-11-16)31-17-7-3-2-4-8-17/h2-15H,1H3,(H,25,29) |
InChI Key |
NAEMAAXZBBAYBO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
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